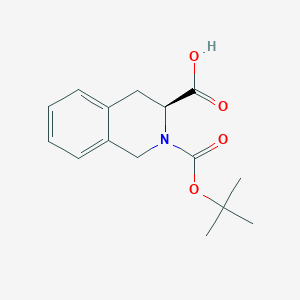

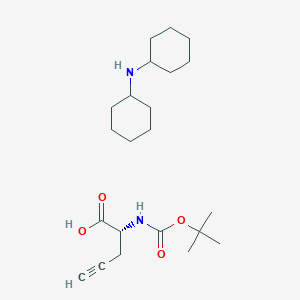

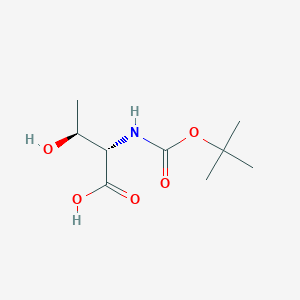

Boc-D-pra-OH dcha

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Dynamic Consent in Biomedical Research

- Dynamic Consent for Research Networks : Kaye et al. (2014) discuss the concept of Dynamic Consent (DC) in biomedical research. DC is a digital communication interface connecting researchers and participants, enhancing participant engagement and decision-making in research. This approach, developed mainly in biobanking contexts, could potentially be relevant in research involving compounds like Boc-D-pra-OH dcha (Kaye et al., 2014).

Applications in Drug Discovery

- Dynamic Combinatorial Chemistry (DCC) : Cougnon & Sanders (2012) highlight the role of DCC in identifying molecules with strong binding properties and providing synthetic routes to complex species. DCC has evolved to include various applications in catalysis and responsive materials, potentially relevant to the study and application of Boc-D-pra-OH dcha (Cougnon & Sanders, 2012).

- Microflow-Based DCC : Qiu et al. (2019) report the development of a microflow-based synthesis and screening platform for rapid identification of bioactive molecules. This approach could be applicable in the context of Boc-D-pra-OH dcha research (Qiu et al., 2019).

Environmental Applications

- Electrochemical Degradation Studies : Polcaro et al. (2004) studied the degradation of certain compounds at boron-doped diamond electrodes, which might offer insights into degradation pathways relevant to Boc-D-pra-OH dcha (Polcaro et al., 2004).

Mecanismo De Acción

Target of Action

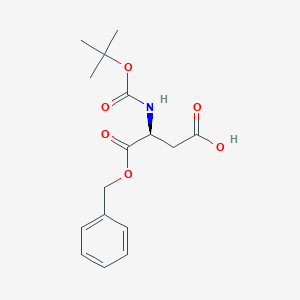

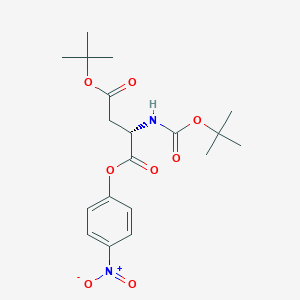

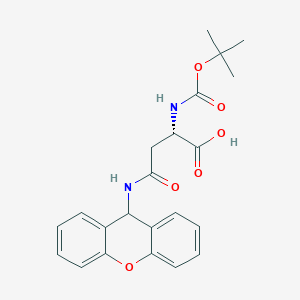

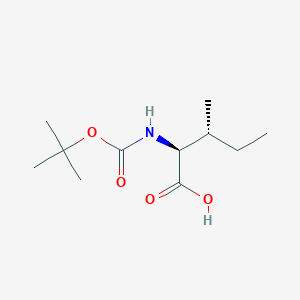

Boc-D-pra-OH dcha, also known as N-alpha-t-Butyloxycarbonyl-D-propargylglycine dicyclohexylamine , is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. .

Mode of Action

It is known to be a reagent used in click chemistry . Click chemistry is a type of chemical synthesis that is characterized by its high yield, high specificity, and simplicity . It is often used in the binding between nucleic acids, lipids, proteins, and other molecules .

Biochemical Pathways

Given its role in click chemistry, it can be inferred that it may be involved in various biochemical reactions, particularly those involving the formation of covalent bonds between small chemical modules .

Result of Action

Given its role in click chemistry, it can be inferred that it may facilitate the formation of covalent bonds between small chemical modules, thereby enabling the synthesis of complex molecules .

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C10H15NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;1,7H,6H2,2-4H3,(H,11,14)(H,12,13)/t;7-/m.1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFMNUDFZKNXCE-HMZWWLAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583380 |

Source

|

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]pent-4-ynoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-pra-OH dcha | |

CAS RN |

63039-47-4 |

Source

|

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]pent-4-ynoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

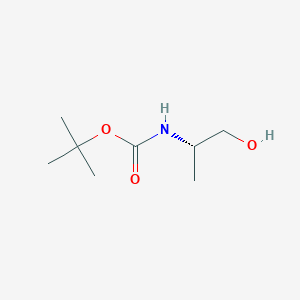

![Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate](/img/structure/B558389.png)